Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Overview
Description
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the trifluoromethyl-pyridine moiety. The final step involves the dimethylation of the amine group. Specific reagents and conditions, such as the use of methylating agents like methyl iodide or dimethyl sulfate, are crucial for the successful completion of these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The trifluoromethyl group and the pyrazole ring play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-methyl-pyridin-2-yl}-amine
- Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-chloromethyl-pyridin-2-yl}-amine
Uniqueness
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)16-10-13(17(18,19)20)9-15(22-16)12-5-3-11(4-6-12)14-7-8-21-23-14/h3-10H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJHUHBVGFBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NN3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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